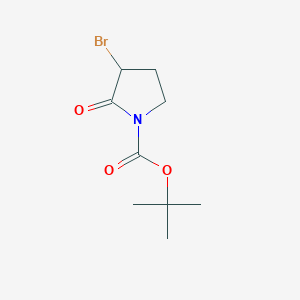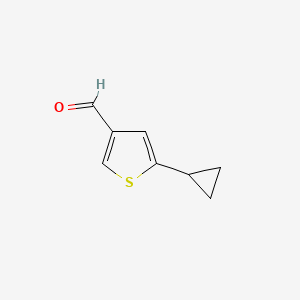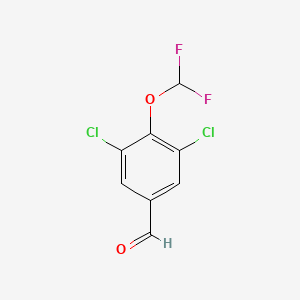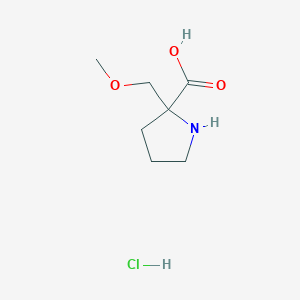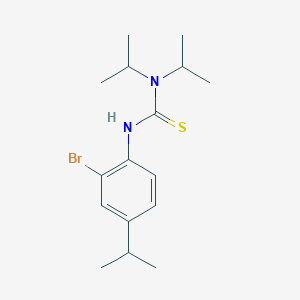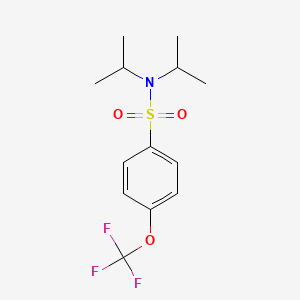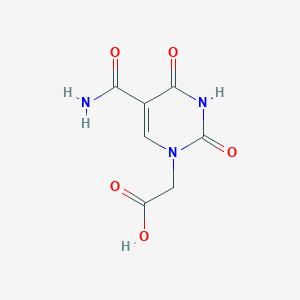
2-(5-Carbamoyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)acetic acid
Overview
Description
“2-(5-Carbamoyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)acetic acid” is a chemical compound with the CAS Number: 98279-95-9 . It has a molecular weight of 213.15 . The IUPAC name for this compound is (5-(aminocarbonyl)-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl)acetic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H7N3O5/c8-5(13)3-1-10(2-4(11)12)7(15)9-6(3)14/h1H,2H2,(H2,8,13)(H,11,12)(H,9,14,15) . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a melting point of 275-280 degrees Celsius .Scientific Research Applications
Synthetic Pathways and Structural Analysis
Research has explored synthetic pathways leading to derivatives of this compound and analyzed their structures. One study detailed the regioselective reaction of 2-[6-methyl-2,4-dioxo-1-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidin-3-yl]acetic acid hydrazide with β-dicarbonyl compounds, leading to various hydrazones with distinct structures based on the β-dicarbonyl reaction component (Meshcheryakova & Kataev, 2014). Another study involved the merging of allosteric and active site binding motifs using natural-product-derived fragments to design molecules with tailored biological activity, including non-zinc-binding and zinc-binding uracil-based MMP-13 inhibitors (Lanz & Riedl, 2014).
Conformational Preferences and Polymorphism
Investigations into the conformational preferences of related compounds, such as hydantoin-5-acetic acid and orotic acid, reveal insights into their potential for forming supramolecular complexes based on crystalline structures and conformational analyses (Gerhardt, Tutughamiarso, & Bolte, 2012). Research on polymorphs of related structures, such as 1‐(carboxymethyl)‐5‐fluorouracil, further demonstrates the importance of crystal structure in understanding molecular interactions (Zhang et al., 2007).
Chemical Reactivity and Derivative Synthesis
The chemical reactivity of this compound and its derivatives has been extensively studied. One notable reaction involves the divergent cyclisations of 2-(5-amino-4-carbamoyl-1H-pyrazol-3-yl) acetic acids with formyl and acetyl electrophiles, showcasing the sensitivity of cyclisation outcomes to the reagents and reaction conditions used (Smyth et al., 2007).
Synthetic Applications and Molecular Design
The synthesis and IR spectra of α{[(5-Fluoro-2,4-Dioxo-3,4-Dihydropyrimidin-1-(2H)-yl)Acetyl] Amino}-2-Methyl Butyric Acid, as described by Wei (2009), exemplify the application of peptide coupling reactions in the design of novel compounds with potential biological activities. Similarly, the synthesis and characterization of (S/R) -2-(2-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H) -yl) acetamido) propanoic acid highlight the synthesis of enantiomers and their potential for study in stereoselective reactions (Jing, 2011).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Mechanism of Action
Target of Action
The primary targets of 2-(5-Carbamoyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)acetic acid are currently unknown
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown . Future studies will help to summarize the affected pathways and their downstream effects.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown . Once the mode of action is understood, it will be possible to describe these effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors can include pH, temperature, presence of other molecules, and cellular environment.
properties
IUPAC Name |
2-(5-carbamoyl-2,4-dioxopyrimidin-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O5/c8-5(13)3-1-10(2-4(11)12)7(15)9-6(3)14/h1H,2H2,(H2,8,13)(H,11,12)(H,9,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOCUBEHFERLZFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1CC(=O)O)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




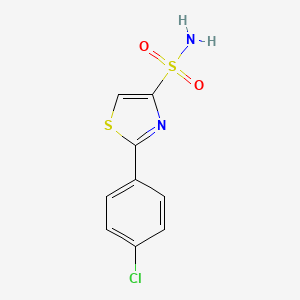
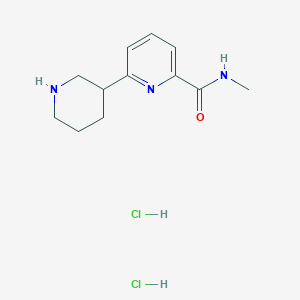



![1-{[3-Amino-2-(aminomethyl)propyl]sulfanyl}ethan-1-one dihydrochloride](/img/structure/B1462344.png)
